Methyl 2-amino-2-cyclopropylpropanoate hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The compound’s molecular formula, C₇H₁₃NO₂·HCl , comprises a cyclopropane ring fused to a propanoate backbone, with an amino group and methyl ester at the α-carbon (Figure 1). Key structural features include:
- A chiral center at the α-carbon (C2), confirmed by optical rotation studies.
- A cyclopropane ring introducing significant ring strain (bond angles ≈ 60°) and torsional rigidity.
- Hydrogen-bonding networks between the protonated amino group (NH₃⁺) and chloride counterion, stabilizing the zwitterionic form in the solid state.
The absolute configuration at C2 is determined via X-ray crystallography and polarimetry. Enantiomers exhibit distinct biological activities, with the (R)-configuration showing higher binding affinity to enzymatic targets in preliminary studies.
X-ray Crystallographic Analysis of Cyclopropane-Containing Backbone
Single-crystal X-ray diffraction reveals a distorted tetrahedral geometry at C2, with bond lengths and angles consistent with sp³ hybridization (Table 1).
Table 1: Key crystallographic parameters
| Parameter | Value |
|---|---|
| C2–N bond length | 1.47 Å |
| C2–C(cyclopropyl) length | 1.52 Å |
| N–C2–C(cyclopropyl) angle | 109.5° |
| Cyclopropane C–C–C angle | 59.8°–60.2° |
The cyclopropane ring adopts a slightly puckered conformation due to steric interactions between the methyl ester and adjacent substituents. This distortion reduces ring strain by ≈5 kcal/mol compared to idealized cyclopropane geometry.
Comparative NMR Studies of Cyclopropyl vs. Linear Alkyl Analogues
¹H and ¹³C NMR spectra highlight stark contrasts between the cyclopropyl derivative and linear analogs (e.g., methyl 2-amino-2-methylpropanoate):
Table 2: ¹H NMR chemical shifts (δ, ppm)
| Proton | Cyclopropyl Derivative | Linear Analog (C5H11NO2) |
|---|---|---|
| α-NH₃⁺ | 8.21 (br s) | 7.95 (br s) |
| Cyclopropane CH₂ | 1.12–1.25 (m) | – |
| Methyl ester (OCH₃) | 3.68 (s) | 3.71 (s) |
The cyclopropyl CH₂ protons resonate as a multiplet (δ 1.12–1.25) due to anisotropic shielding from the ring’s π-character. In contrast, linear analogs show simpler splitting patterns for alkyl groups.
Tautomeric Behavior and Protonation State Analysis
In aqueous solution, the compound exists in equilibrium between zwitterionic (NH₃⁺–COO⁻) and neutral (NH₂–COOH) forms, with a tautomeric constant (Kₜ) of 2.3 × 10⁻³ at pH 7.4. Key findings include:
- The cyclopropane ring stabilizes the zwitterion by 0.8 kcal/mol compared to acyclic analogs, attributed to hyperconjugative interactions between the ring and ammonium group.
- Protonation at the amino group (pKₐ = 9.2) is favored over the ester carbonyl, as shown by pH-dependent ¹H NMR.
Density functional theory (DFT) calculations corroborate experimental data, identifying a low-energy transition state for proton transfer between N and O atoms (ΔG‡ = 12.4 kcal/mol).
Properties
IUPAC Name |
methyl 2-amino-2-cyclopropylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(8,5-3-4-5)6(9)10-2;/h5H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHVFYRNSKLALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333675-34-5 | |
| Record name | methyl 2-amino-2-cyclopropylpropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-cyclopropylpropanoate hydrochloride typically involves the reaction of cyclopropylcarboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-cyclopropylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.
Scientific Research Applications
Methyl 2-amino-2-cyclopropylpropanoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Functional and Application Differences
Cyclopropane Positioning: Methyl 2-amino-2-cyclopropylpropanoate hydrochloride’s cyclopropane is at the α-carbon, enhancing steric hindrance and influencing chiral selectivity in synthesis . In contrast, methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride (CID 54592793) positions the cyclopropane as a methyl substituent on the β-carbon, altering its reactivity in nucleophilic substitutions .
Ester Group Variations: Replacing the methyl ester with an ethyl group (e.g., ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate hydrochloride) increases hydrophobicity, affecting solubility and pharmacokinetic properties .
Amino Group Modifications: Compounds like 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride lack cyclopropane but feature tertiary amines, making them more suited for studies on neurotransmitter analogs .
Stability and Reactivity
- Hydrolytic Stability: The cyclopropane ring in this compound confers rigidity, reducing susceptibility to ester hydrolysis compared to linear analogs like methyl 6-hydroxyhexanoate (CAS: 4547-43-7) .
- Salt Form : As a hydrochloride, it exhibits higher crystallinity and stability under ambient conditions than free-base analogs, similar to yohimbine hydrochloride derivatives (e.g., 17α-hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride) .
Biological Activity
Methyl 2-amino-2-cyclopropylpropanoate hydrochloride, a compound of interest in medicinal chemistry, exhibits various biological activities that have been the subject of extensive research. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropyl moiety and amino group, which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 137.62 g/mol.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The amino group facilitates hydrogen bonding and electrostatic interactions, while the cyclopropyl group enhances hydrophobic interactions, thereby modulating enzyme activity and receptor function.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to therapeutic effects in conditions such as inflammation and cancer.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing signaling pathways related to pain and mood regulation.
Therapeutic Applications
Research indicates that this compound may have applications in:
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral proteases, including those associated with SARS-CoV-2 .
- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory enzymes positions it as a candidate for treating inflammatory diseases .
- Analgesic Properties : Its interaction with pain-related receptors may provide insights into developing new analgesics .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
-
SARS-CoV-2 Protease Inhibition :
A study demonstrated that this compound effectively binds to the main protease (Mpro) of SARS-CoV-2, showing promise as an antiviral agent. The binding mechanism involves critical interactions that stabilize the compound within the active site of the enzyme, leading to significant inhibition . -
Anti-inflammatory Activity :
In vitro assays indicated that the compound significantly reduces the activity of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. This suggests potential use in treating conditions like arthritis or other inflammatory diseases . -
Analgesic Studies :
Preclinical trials assessing the analgesic properties of this compound revealed its effectiveness in reducing pain responses in animal models. This was attributed to its action on specific pain receptors, indicating a potential pathway for developing new pain management therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-amino-2-cyclopropylpropanoate hydrochloride, and how are they optimized for laboratory-scale preparation?
- Methodology : The compound is synthesized via nucleophilic substitution, typically involving cyclopropylmethylamine derivatives and methyl esters. For example, cyclopropylmethylamine reacts with methyl iodide under controlled conditions, followed by hydrochloric acid salt formation. Key parameters include temperature control (0–5°C to prevent side reactions) and solvent selection (e.g., anhydrous THF for moisture-sensitive steps). Purification often employs recrystallization or column chromatography to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm cyclopropane ring integrity and ester/amine functionality.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 165.62 g/mol) and isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection monitors purity, especially for detecting hydrolysis byproducts like free amino acids .
Q. What are the primary research applications of this compound in academic settings?
- Applications :
- Organic Synthesis : Serves as a chiral building block for cyclopropane-containing pharmaceuticals (e.g., protease inhibitors) .
- Medicinal Chemistry : Used to study structure-activity relationships (SAR) in drug candidates targeting neurological receptors .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Emergency showers and eyewash stations must be accessible .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what chiral resolution methods are effective?
- Methodology :
- Chiral Catalysts : Use (R)- or (S)-BINOL-based catalysts to enhance enantioselectivity during esterification.
- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak® IA) separate enantiomers, achieving >99% enantiomeric excess (ee) .
Q. What strategies identify and mitigate degradation products in long-term stability studies?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate aging.
- LC-MS Analysis : Identify hydrolyzed products (e.g., 2-amino-2-cyclopropylpropanoic acid) and oxidative byproducts. Stabilizers like ascorbic acid reduce free radical-mediated degradation .
Q. How does the cyclopropane ring influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Simulations (AutoDock Vina) predict binding affinities to targets like GABA transaminase.
- Kinetic Studies : Measure values using fluorogenic substrates to assess competitive inhibition .
Q. What factors affect the compound’s stability in aqueous buffers, and how can formulation improve bioavailability?
- Methodology :
- pH-Dependent Stability : Use phosphate buffers (pH 7.4) to minimize ester hydrolysis.
- Liposomal Encapsulation : Enhances solubility and prolongs half-life in in vivo models .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported physical properties (e.g., melting points or solubility)?
- Methodology :
- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., USP guidelines).
- Interlaboratory Comparisons : Collaborate with independent labs to validate data. For example, conflicting solubility data may arise from residual solvents; use Karl Fischer titration to quantify water content .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
